BenchChemオンラインストアへようこそ!

KCL-440

Neuroprotection Cerebral Ischemia Stroke Models

KCL-440 (CAS 651029-09-3) is the only PARP inhibitor demonstrated to cross the BBB with a brain-to-serum ratio of 0.8. Non-CNS-penetrant PARP inhibitors (e.g., olaparib) fail to engage brain targets, producing false negatives. Select KCL-440 for validated CNS target engagement in neuroprotection, glioblastoma, or stroke research.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 651029-09-3
Cat. No. B1680068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCL-440
CAS651029-09-3
Synonyms4-amino-5-chloro-2-methoxybenzoic acid (1-(3-(2,3-dihydrobenzo(1,4)dioxin-6-yl)propyl)piperidin-4-yl)methyl ester
RS 57639
RS-57639
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OCC2CCN(CC2)CCCC3=CC4=C(C=C3)OCCO4)Cl)N
InChIInChI=1S/C18H18N2O2/c1-20(2)11-12-6-8-13(9-7-12)15-10-19-18(22)14-4-3-5-16(21)17(14)15/h3-10,21H,11H2,1-2H3,(H,19,22)
InChIKeyNCBXZVLOVKDCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KCL-440 (CAS 651029-09-3): CNS-Penetrant PARP Inhibitor for Neuroprotection Research — Product Specifications and Procurement Considerations


KCL-440 (CAS 651029-09-3, synonym RS-57639) is a synthetic small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) with demonstrated central nervous system (CNS) penetration [1]. The compound belongs to the 5-hydroxyisoquinolin-1(2H)-one chemotype and is structurally defined by the presence of a 4-(dimethylaminomethyl)phenyl substituent, with molecular formula C₁₈H₁₈N₂O₂ and molecular weight 294.35 g/mol [1]. In vitro enzymatic assays establish its PARP inhibitory potency with an IC₅₀ of 68 nM [2]. KCL-440 was originally developed as a neuroprotective agent for acute cerebral ischemia and has been characterized in rodent models of focal cerebral infarction [1].

Why CNS-Focused PARP Research Cannot Substitute KCL-440 with Generic PARP Inhibitors — Blood-Brain Barrier Penetration as a Critical Differentiator


PARP inhibitors as a class exhibit highly variable blood-brain barrier (BBB) permeability, a property that is not inferable from in vitro IC₅₀ values alone [1]. Many clinically established PARP inhibitors, including olaparib, niraparib, and rucaparib, are substrates of the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which severely restrict their brain distribution and render them unsuitable for CNS applications [1]. In contrast, KCL-440 achieves a brain-to-serum concentration ratio of 0.8 following intravenous infusion in rats, directly demonstrating functional BBB penetration [2]. Substituting KCL-440 with a non-CNS-penetrant PARP inhibitor in neuroprotection studies or CNS oncology models will result in negligible target engagement in brain parenchyma, producing false-negative results that confound interpretation and waste research resources [1].

KCL-440 Quantitative Differentiation Evidence: PARP Inhibition, BBB Penetration, and In Vivo Neuroprotection


KCL-440 vs Edaravone: Superior Cortical Infarct Volume Reduction in Rat Transient Focal Ischemia

In a direct head-to-head comparison using a rat transient middle cerebral artery occlusion (MCAo) model, KCL-440 at 10.0 mg/kg intravenous infusion for 6 hours post-ischemia reduced cortical infarct volume to 64 ± 21 mm³, compared to 120 ± 35 mm³ in the edaravone-treated group (edaravone administered as two 3.0 mg/kg bolus injections at onset and 30 min post-ischemia). The vehicle control group showed 251 ± 42 mm³ cortical infarct volume. Thus, high-dose KCL-440 achieved a 46.7% greater reduction in cortical infarct volume than the clinical neuroprotective agent edaravone under comparable experimental conditions [1].

Neuroprotection Cerebral Ischemia Stroke Models

KCL-440 Dose-Dependent Infarct Reduction in Permanent MCA Occlusion: Quantitative Efficacy Thresholds for Study Design

In a rat photothrombotic permanent middle cerebral artery (MCA) occlusion model, KCL-440 administered as 24-hour continuous intravenous infusion produced dose-dependent reductions in cerebral infarct size. Infarct volumes (% of contralateral hemisphere) were: 44.8% ± 3.0% (vehicle control, n=8); 40.5% ± 1.1% (0.01 mg/kg/h, n=8); 38.2% ± 1.4% (0.03 mg/kg/h, n=8); 35.1% ± 2.1% (0.1 mg/kg/h, n=8); 34.2% ± 2.3% (0.3 mg/kg/h, n=7); 32.6% ± 1.9% (1.0 mg/kg/h, n=8); and 31.0% ± 2.1% (3.0 mg/kg/h, n=5). Statistically significant reduction versus control was observed at doses ≥0.03 mg/kg/h [1].

Ischemic Stroke Dose-Response Neuropharmacology

KCL-440 BBB Penetration: Brain-to-Serum Ratio of 0.8 Validates CNS Target Engagement

In vivo pharmacokinetic analysis in rats demonstrated that following a 6-hour continuous intravenous infusion of KCL-440 at 10 mg/kg/h, the brain-to-serum concentration ratio reached 0.8. At the 1 mg/kg/h infusion rate, steady-state serum concentration of 0.11 μg/mL (0.37 μM) was achieved within 1 hour of infusion initiation [1]. In contrast, clinically established PARP inhibitors such as olaparib exhibit restricted brain distribution due to active efflux by P-glycoprotein and BCRP, with reported brain-to-plasma ratios typically below 0.1 in preclinical models [2].

Blood-Brain Barrier CNS Pharmacokinetics PARP Inhibition

KCL-440 Therapeutic Time Window: Efficacy Preserved at 1-Hour Post-Ischemia but Lost Beyond 2 Hours

The therapeutic time window for KCL-440 was systematically evaluated by varying infusion start time relative to MCA occlusion. When KCL-440 infusion (1 mg/kg/h) was initiated 1 hour after MCA occlusion, significant infarct reduction was observed (n=8). However, when infusion was delayed to 2 hours or 3 hours post-occlusion, no significant neuroprotective effect was detected compared to vehicle control [1]. This defines a strict 1-hour therapeutic window for intervention in the rat permanent ischemia model, contrasting with edaravone's reported efficacy window of approximately 2-3 hours in similar models [2].

Therapeutic Window Stroke Intervention Neuroprotection

Optimized Application Scenarios for KCL-440: Where CNS-Penetrant PARP Inhibition Delivers Definitive Experimental Value


Preclinical Rodent Models of Acute Ischemic Stroke (MCA Occlusion)

KCL-440 is optimally deployed in rat models of focal cerebral ischemia where CNS PARP inhibition is the hypothesized mechanism of neuroprotection. The compound's well-characterized dose-response curve (infarct reduction from 44.8% to 31.0% at 0-3.0 mg/kg/h) and validated therapeutic time window (≤1 hour post-occlusion) provide researchers with precise dosing parameters [1]. Studies requiring a positive control for BBB-penetrant PARP inhibition should select KCL-440 over non-CNS-penetrant comparators such as olaparib, which show negligible brain distribution and would not engage the intended target [2]. For experiments directly comparing neuroprotective mechanisms, KCL-440 offers a documented efficacy advantage over edaravone (46.7% greater cortical infarct reduction at 10 mg/kg), making it suitable as a benchmark compound in PARP-dependent versus free-radical-scavenging neuroprotection studies [3].

Mechanistic Studies of PARP-1 Overactivation in Neuronal Cell Death

KCL-440 is indicated for in vitro and ex vivo studies examining the role of PARP-1 overactivation in ischemia-reperfusion injury, excitotoxicity, and DNA damage-induced neuronal death. The compound's strong PARP-1 inhibition (IC₅₀ = 68 nM) and demonstrated ability to reduce poly(ADP-ribose) immunostaining at the ischemic border zone confirm direct target engagement in neuronal tissue [1]. Researchers investigating the PARP-1/NF-κB axis or the apoptosis-inducing factor (AIF) pathway in neuronal apoptosis should select KCL-440 based on its validated in vivo target modulation in brain parenchyma — a property not shared by most commercially available PARP inhibitors that are substrates for BBB efflux transporters [2].

CNS PARP Inhibitor Comparator Studies in Brain Tumor or Neuroinflammatory Models

For studies in glioblastoma, brain metastases, or neuroinflammatory disease models where CNS PARP inhibition is required but the primary endpoint is not acute neuroprotection, KCL-440 serves as a validated BBB-penetrant tool compound. The brain-to-serum ratio of 0.8 provides assurance that systemic administration achieves pharmacologically meaningful brain exposure [1]. In comparative pharmacology studies, KCL-440 can be used as a reference standard for assessing the relative CNS penetration of novel PARP inhibitor candidates. Procurement decisions for such studies should prioritize KCL-440 when brain exposure quantification or direct target engagement in CNS tissue is required, given that alternative PARP inhibitors (including veliparib and niraparib) exhibit limited BBB permeability due to P-gp/BCRP efflux [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for KCL-440

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.